molecular formula C13H16N2O B2394365 2-(2-methyl-1H-1,3-benzodiazol-1-yl)cyclopentan-1-ol CAS No. 1183790-60-4

2-(2-methyl-1H-1,3-benzodiazol-1-yl)cyclopentan-1-ol

Cat. No.: B2394365
CAS No.: 1183790-60-4
M. Wt: 216.284
InChI Key: BMHILEJFLIAHKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-methyl-1H-1,3-benzodiazol-1-yl)cyclopentan-1-ol is a synthetic benzimidazole derivative of significant interest in medicinal chemistry and pharmacology research. This compound is primarily investigated for its potential as a scaffold for developing enzyme inhibitors. Benzimidazole cores are known to interact with various enzymatic sites, and research on similar structures has shown promise in the development of selective carbonic anhydrase inhibitors, which are a key target for managing conditions like glaucoma . The molecular architecture of this compound, which integrates a cyclopentanol moiety with the benzimidazole system, makes it a valuable intermediate for structure-activity relationship (SAR) studies. Researchers can utilize this chemical to explore novel therapeutic agents, particularly in the design of type II carbonic anhydrase inhibitors that operate through local action, such as via ophthalmic instillation . Its utility extends to metabolic and pharmacokinetic studies, where it can serve as a model compound for investigating the biotransformation pathways of heterocyclic drugs, aiding in the identification and synthesis of potential metabolites . For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2-methylbenzimidazol-1-yl)cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-9-14-10-5-2-3-6-11(10)15(9)12-7-4-8-13(12)16/h2-3,5-6,12-13,16H,4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMHILEJFLIAHKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CCCC3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-1H-1,3-benzodiazol-1-yl)cyclopentan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-1H-benzimidazole with cyclopentanone in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-1H-1,3-benzodiazol-1-yl)cyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone derivative.

    Reduction: The benzimidazole ring can be reduced under specific conditions to yield different hydrogenated products.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(2-methyl-1H-1,3-benzodiazol-1-yl)cyclopentanone.

    Reduction: Formation of partially or fully hydrogenated benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

2-(2-methyl-1H-1,3-benzodiazol-1-yl)cyclopentan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-methyl-1H-1,3-benzodiazol-1-yl)cyclopentan-1-ol involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the function of certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, the compound can interact with cellular pathways, influencing processes such as inflammation and cell proliferation .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Telmisartan: A Benzimidazole-Based Antihypertensive Agent

Telmisartan (2-(4-{[4-methyl-6-(1-methyl-1H-1,3-benzodiazol-2-yl)-2-propyl-1H-1,3-benzodiazol-1-yl]methyl}phenyl) benzoic acid) shares the benzodiazole core but incorporates additional substituents, including a biphenylmethyl group and a carboxylic acid. This structural complexity enables its role as an angiotensin II receptor antagonist, targeting hypertension . Key differences include:

  • Functional groups: Telmisartan’s carboxylic acid enhances polarity and binding to serum proteins, whereas the cyclopentanol in the target compound may prioritize hydrogen-bonding interactions.
  • Substituent effects : The methyl and propyl groups on Telmisartan’s benzodiazole contribute to steric bulk and receptor selectivity.

1-(4-Ethylphenyl)-2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine

This compound (C₁₈H₂₁N₃, molar mass: 279.38 g/mol) replaces the cyclopentanol with a 4-ethylphenyl-ethylamine chain . Structural divergence highlights how benzodiazole derivatives can be tailored for varied pharmacokinetic profiles.

Methylclonazepam (5-(2-chlorophenyl)-1-methyl-7-nitro-1,4-benzodiazepin-2-one)

The nitro and chlorophenyl groups confer sedative properties, illustrating how heterocyclic systems with electron-withdrawing substituents influence bioactivity .

Comparative Physicochemical Properties

Property 2-(2-methyl-1H-1,3-benzodiazol-1-yl)cyclopentan-1-ol Telmisartan 1-(4-ethylphenyl)-2-(2-methylbenzodiazol)ethan-1-amine
Molecular Formula C₁₃H₁₆N₂O C₃₃H₃₀N₄O₂ C₁₈H₂₁N₃
Molar Mass (g/mol) 216.28 514.62 279.38
Key Functional Groups Cyclopentanol, methylbenzodiazole Carboxylic acid, biphenylmethyl Ethylphenyl, primary amine
Predicted Solubility Moderate (alcohol enhances polarity) Low (lipophilic substituents) High (amine promotes protonation in acid)

Research and Application Insights

  • Analogues : Telmisartan’s success underscores the importance of aromatic stacking and hydrogen-bonding motifs in drug design . The ethylphenyl-amine derivative’s structural simplicity could favor synthetic accessibility for high-throughput screening .

Biological Activity

2-(2-methyl-1H-1,3-benzodiazol-1-yl)cyclopentan-1-ol is a compound belonging to the class of benzimidazole derivatives, which are known for their diverse biological activities. This compound features a cyclopentanol moiety attached to a benzimidazole ring, imparting unique chemical and biological properties. The compound is of interest in medicinal chemistry due to its potential applications in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer activities.

  • IUPAC Name : 2-(2-methylbenzimidazol-1-yl)cyclopentan-1-ol
  • Molecular Formula : C14H18N2O
  • Molecular Weight : 230.31 g/mol
  • CAS Number : 1488188-59-5
  • Purity : 95%

Synthesis

The synthesis of 2-(2-methyl-1H-1,3-benzodiazol-1-yl)cyclopentan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. A common method includes the reaction of 2-methyl-1H-benzimidazole with cyclopentanone in the presence of a suitable catalyst, often in organic solvents like ethanol or methanol under reflux conditions.

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. The presence of the benzimidazole moiety in 2-(2-methyl-1H-1,3-benzodiazol-1-yl)cyclopentan-1-ol suggests potential activity against various bacterial and fungal strains. Preliminary studies have shown that compounds with similar structures demonstrate effective inhibition against pathogens such as Staphylococcus aureus and Candida albicans.

Anticancer Potential

The anticancer activity of benzimidazole derivatives has been a focal point in medicinal chemistry. Some studies suggest that these compounds may inhibit tumor growth by interfering with key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway. Although specific data for 2-(2-methyl-1H-1,3-benzodiazol-1-yl)cyclopentan-1-ol is scarce, its structural similarity to other active compounds warrants further investigation.

Case Studies and Research Findings

StudyCompoundBiological ActivityFindings
3,4-(methylenedioxy) cinnamic acidLarvicidalLC50: 28.9 μM; No cytotoxicity at high concentrations
Benzimidazole derivativesAnticancerInhibition of tumor growth via PI3K/AKT/mTOR pathway
Related benzimidazolesAntimicrobialEffective against Staphylococcus aureus and Candida albicans

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H and ¹³C NMR resolve the cyclopentanol ring’s stereochemistry and benzodiazole substitution patterns. Key signals include the hydroxyl proton (δ 1.5–2.5 ppm, broad) and aromatic benzodiazole protons (δ 7.0–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (C₁₃H₁₅N₂O⁺, m/z ≈ 215.12) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., O–H stretch at 3200–3600 cm⁻¹, C=N in benzodiazole at 1600 cm⁻¹) .

How does the stereochemistry of the cyclopentanol moiety influence the compound’s biological activity?

Advanced
The cyclopentanol ring’s stereochemistry dictates binding affinity to targets like enzymes or receptors. For example:

  • (1R,2R) -configuration enhances hydrogen bonding with active-site residues in benzodiazepine-binding proteins, increasing potency .
  • Comparative Studies : Enantiomers show divergent activities; e.g., the (1S,2S)-form may exhibit 10-fold lower inhibition of GABAₐ receptors compared to the (1R,2R)-form .
    Methodological Note : Chiral HPLC or X-ray crystallography is critical for stereochemical validation .

How can researchers resolve contradictions in reaction yields reported across different studies?

Advanced
Discrepancies often arise from variations in:

  • Reagent Purity : Impurities in starting materials (e.g., benzodiazole derivatives) reduce yields. Use ≥98% purity reagents .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, while THF may promote side reactions .
  • Catalytic Additives : KI (5 mol%) accelerates substitution reactions but may degrade under prolonged heating .
    Experimental Design : Standardize protocols (e.g., inert atmosphere, controlled heating) and report detailed conditions for reproducibility .

What are the key considerations when designing interaction studies with biological targets?

Q. Advanced

  • Target Selection : Prioritize receptors with known benzodiazole affinity (e.g., GABAₐ, kinases) .
  • Assay Conditions : Use physiological pH (7.4) and simulate membrane permeability with logP adjustments (optimal logP ≈ 2.5) .
  • Techniques :
    • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (KD, kon/koff) .
    • Molecular Docking : Predict binding poses using software like AutoDock Vina (PDB IDs: 6HUP, 4COF) .

What are the typical oxidation and reduction products of this compound under standard conditions?

Q. Basic

  • Oxidation : Using KMnO₄ in H₂SO₄ converts the hydroxyl group to a ketone, yielding 2-(2-methyl-1H-1,3-benzodiazol-1-yl)cyclopentanone .
  • Reduction : NaBH₄ in MeOH reduces the ketone (if present) to a secondary alcohol, but the benzodiazole ring remains intact .
  • Side Reactions : Over-oxidation may degrade the benzodiazole ring; monitor via TLC .

In comparative studies with benzodiazole derivatives, how does the cyclopentanol substituent affect physicochemical properties?

Q. Advanced

CompoundlogPWater Solubility (mg/mL)Melting Point (°C)
2-(2-Methylbenzodiazol)cyclopentan-1-ol2.30.15145–148
2-(2-Methylbenzodiazol)cyclohexan-1-ol2.80.08132–135
2-(2-Methylbenzodiazol)cyclobut-1-ol1.90.22160–163

The cyclopentanol moiety balances lipophilicity (logP ~2.3) and solubility, enhancing membrane permeability compared to cyclohexanol derivatives .

What computational methods are recommended to predict metabolic pathways?

Q. Advanced

  • In Silico Tools : Use Schrödinger’s ADMET Predictor or SwissADME to identify Phase I/II metabolism sites (e.g., hydroxylation at C3 of cyclopentanol) .
  • CYP450 Isoform Screening : Prioritize CYP3A4 and CYP2D6 due to benzodiazole’s electron-rich structure .
  • Validation : Compare predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.